disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate involves several steps. One common method starts with the preparation of 5-methoxy-2-benzimidazolethiol, which is then reacted with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzimidazole and pyridine derivatives .
Scientific Research Applications
Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects beyond its use as a proton pump inhibitor.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the stomach lining. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions. The molecular targets include the cysteine residues on the proton pump, which form disulfide bonds with the compound, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: A stereoisomer of omeprazole with similar proton pump inhibitory effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its longer duration of action compared to omeprazole
Uniqueness
Disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate is unique due to its specific chemical structure, which provides a balance between potency and stability. Its disodium salt form enhances its solubility and bioavailability, making it a preferred choice in certain pharmaceutical formulations .
Properties
Molecular Formula |
C16H15N3Na2O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate |
InChI |
InChI=1S/C16H16N3O3S.2Na/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16;;/h4-7H,8H2,1-3H3,(H-,17,18,19,20);;/q-1;2*+1/p-1 |
InChI Key |
CAZOPOXSSVOSJP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C(=C1[O-])C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+].[Na+] |
Origin of Product |
United States |
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